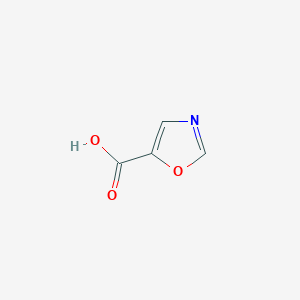

Oxazole-5-carboxylic acid

Descripción general

Descripción

Oxazole-5-carboxylic Acid is a heterocyclic compound . It is also known as 5-Oxazolecarboxylic Acid, 5-Carboxyoxazole, and 1,3-Oxazole-5-carboxylic Acid . It has a molecular formula of C4H3NO3 and a molecular weight of 113.07 . It is used as a pharmaceutical and organic intermediate .

Synthesis Analysis

Oxazole derivatives have been synthesized using various methods . One method involves a direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy, employing naturally abundant and inexpensive carboxylic acids as starting materials . Another method involves the use of β-hydroxy amides .Molecular Structure Analysis

Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

Oxazole derivatives have been found to play a major role in many important chemical reactions, both as intermediates and as final products . They have been used in direct arylation and alkenylation reactions .Physical And Chemical Properties Analysis

Oxazole-5-carboxylic Acid is a solid under normal conditions . It has a density of 1.5±0.1 g/cm3, a boiling point of 289.3±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Oxazole derivatives have been recognized for their antimicrobial properties. Oxazole-5-carboxylic acid can serve as an intermediate in synthesizing compounds with potential antibacterial and antifungal effects. These derivatives can be tailored to target specific microbial pathways, offering a pathway for the development of new antimicrobial agents .

Anticancer Agents

The structure of oxazole is integral to several anticancer drugs. Researchers have found that certain oxazole-5-carboxylic acid derivatives exhibit promising anticancer activities. By interfering with the proliferation pathways of cancer cells, these compounds can be used to design novel therapies for various types of cancer .

Anti-inflammatory Drugs

Oxazole compounds, including those derived from oxazole-5-carboxylic acid, have shown significant anti-inflammatory effects. They can inhibit key enzymes involved in the inflammatory process, which makes them valuable for creating new anti-inflammatory medications .

Antidiabetic Applications

Some oxazole derivatives act as antidiabetic agents by modulating the activity of enzymes involved in glucose metabolism. Oxazole-5-carboxylic acid could be used to synthesize such derivatives, contributing to the treatment and management of diabetes .

Transthyretin Amyloid Fibril Inhibition

Oxazole derivatives have been assessed as inhibitors of transthyretin (TTR) amyloid fibrils, which are implicated in amyloid diseases. Derivatives of oxazole-5-carboxylic acid have shown activity in preventing the formation of these fibrils, indicating potential therapeutic applications in amyloidosis .

Agricultural Chemicals

In the agricultural sector, oxazole derivatives are evaluated for their biological functions, including as pesticides and herbicides. Oxazole-5-carboxylic acid can be a precursor in creating such chemicals, offering a way to manage crop diseases and pests .

Mecanismo De Acción

Target of Action

Oxazole-5-carboxylic acid is a heterocyclic compound Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . These activities suggest that Oxazole-5-carboxylic acid may influence multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by oxazole derivatives , it can be inferred that Oxazole-5-carboxylic acid may have diverse effects at the molecular and cellular levels.

Action Environment

It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action of a compound .

Safety and Hazards

Direcciones Futuras

While specific future directions for Oxazole-5-carboxylic Acid are not detailed in the retrieved papers, oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are being synthesized and screened for various biological activities .

Propiedades

IUPAC Name |

1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGMEWVZBGQOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585864 | |

| Record name | 1,3-Oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118994-90-4 | |

| Record name | 1,3-Oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazole-5-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

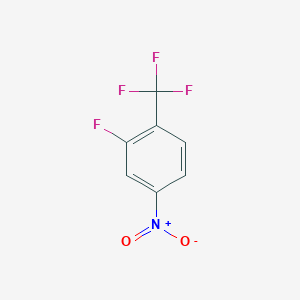

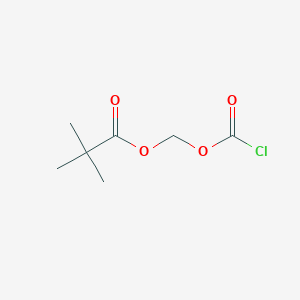

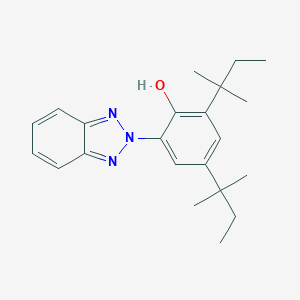

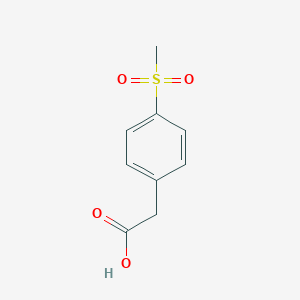

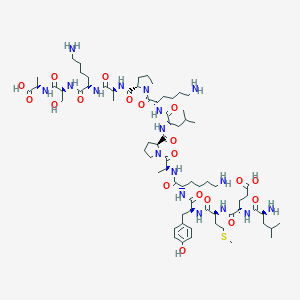

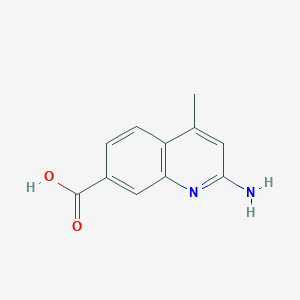

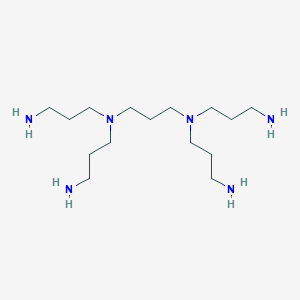

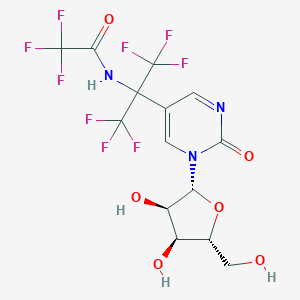

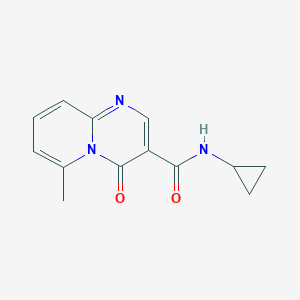

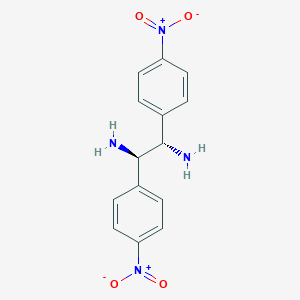

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches to oxazole-5-carboxylic acid derivatives?

A1: Several methods exist for synthesizing oxazole-5-carboxylic acid derivatives. One approach involves reacting ethyl acetoacetate with various reagents to form the oxazole ring, followed by transformations to yield the desired carboxylic acid derivative []. Another method utilizes the reaction of N-benzoyl-2-alkylserines with activating agents, leading to the formation of 2-phenyl-4-alkyl-4-hydroxymethyl-1,3-oxazolones as intermediates. These intermediates can then undergo rearrangement in the presence of amines to produce 4-alkyl-2-phenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acids [].

Q2: Can oxazole-5-carboxylic acids be used in cross-coupling reactions?

A2: Yes, research has shown that both thiazole- and oxazole-5-carboxylic acids can participate in decarboxylative cross-coupling reactions with aryl halides []. This reaction utilizes a catalytic system comprising palladium and a stoichiometric amount of silver carbonate, allowing for the efficient synthesis of diverse (hetero)arylated azoles [].

Q3: Are there any specific applications of 4-methyl-oxazole-5-carboxylic acid derivatives?

A3: Research indicates that 4-methyl-oxazole-5-carboxylic acid esters can be transformed into their corresponding amides, which are valuable intermediates in the synthesis of pyridoxine (vitamin B6) []. This transformation is achieved by reacting the ester with an excess of anhydrous ammonia [].

Q4: What resources are available for researchers interested in further exploring oxazole-5-carboxylic acid and related compounds?

A4: The exploration of oxazole-5-carboxylic acid and its derivatives has been documented in various scientific publications. Resources such as Semantic Scholar provide access to research articles detailing synthetic methodologies, reactions, and potential applications of these compounds. For instance, publications like "Syntheses of Oxazolecarboxylic Acid Derivatives. II: Syntheses of Oxazole-5-carboxylic Acids" offer valuable insights into this field []. Researchers can leverage these resources to further their understanding and contribute to the growing body of knowledge surrounding oxazole-5-carboxylic acid chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.